molecular formula C11H7F2I B14770036 1-(Difluoromethyl)-3-iodonaphthalene

1-(Difluoromethyl)-3-iodonaphthalene

Cat. No.: B14770036
M. Wt: 304.07 g/mol
InChI Key: FKKBDXSMAFKWTM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodonaphthalene is an organic compound that features both difluoromethyl and iodine functional groups attached to a naphthalene ring

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl iodide and catalysts like palladium or copper to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodonaphthalene undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

1-(Difluoromethyl)-3-iodonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-iodonaphthalene exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and selectivity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-iodonaphthalene can be compared with other difluoromethylated and iodinated naphthalene derivatives:

The uniqueness of this compound lies in the combination of the difluoromethyl and iodine groups, which together impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H7F2I

Molecular Weight

304.07 g/mol

IUPAC Name

1-(difluoromethyl)-3-iodonaphthalene

InChI

InChI=1S/C11H7F2I/c12-11(13)10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

FKKBDXSMAFKWTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)I

Origin of Product

United States

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